molecular formula C9H10N4O B12906143 4-anilino-3-methyl-1H-1,2,4-triazol-5-one CAS No. 75989-66-1

4-anilino-3-methyl-1H-1,2,4-triazol-5-one

Cat. No.: B12906143
CAS No.: 75989-66-1
M. Wt: 190.20 g/mol
InChI Key: UKYSDDJUIYHEHO-UHFFFAOYSA-N
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Description

4-Anilino-3-methyl-1H-1,2,4-triazol-5-one is a chemical compound for research and development applications. Compounds within the 1,2,4-triazol-5-one family are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties . Related structural analogs have been investigated for a range of potential biological activities. For instance, research on 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol has explored its conversion into various derivatives, including Mannich bases and sulfides, for evaluating antibacterial properties . Furthermore, the broader class of 1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is reported to exhibit a wide spectrum of pharmacological activities, such as antifungal, antimicrobial, antiviral, anti-inflammatory, and antitumor effects . The 1,2,4-triazole core is also a subject of interest in materials chemistry, particularly in the development of systems with specific uptake capacities . Researchers value this heterocyclic system for its versatility as a building block in synthetic organic chemistry. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

75989-66-1

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

4-anilino-3-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C9H10N4O/c1-7-10-11-9(14)13(7)12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H,11,14)

InChI Key

UKYSDDJUIYHEHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)N1NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 3-methyl-1H-1,2,4-triazol-5(4H)-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
The 1,2,4-triazole ring is a significant pharmacophore in many antibacterial agents. Research has shown that derivatives of 4-anilino-3-methyl-1H-1,2,4-triazol-5-one exhibit promising antibacterial properties. For instance, studies have demonstrated that modifications to the triazole structure can enhance activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound's ability to inhibit bacterial growth is often attributed to its interaction with bacterial enzymes and metabolic pathways.

Antifungal Properties
Similar to its antibacterial effects, 4-anilino-3-methyl-1H-1,2,4-triazol-5-one has been evaluated for antifungal activity. Triazole derivatives are often used in antifungal treatments due to their mechanism of action that inhibits ergosterol synthesis in fungal cell membranes. Research indicates that compounds in this class can effectively combat fungal infections such as candidiasis and aspergillosis .

Anticancer Applications

The compound has also been investigated for its anticancer potential. The triazole moiety is known to play a role in the inhibition of cancer cell proliferation. Several studies have reported that derivatives of 4-anilino-3-methyl-1H-1,2,4-triazol-5-one can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and death .

Nonlinear Optical Properties

Recent research has explored the nonlinear optical properties of 4-anilino-3-methyl-1H-1,2,4-triazol-5-one and its derivatives. These compounds have shown potential for applications in photonics and optoelectronics due to their ability to generate second harmonic generation (SHG) signals. This property is valuable for developing new materials for optical devices .

Synthesis and Industrial Applications

The synthesis of 4-anilino-3-methyl-1H-1,2,4-triazol-5-one has been optimized for industrial applications. The preparation methods often involve catalytic oxidation processes that yield high purity and efficiency . The compound's stability and ease of synthesis make it suitable for large-scale production in pharmaceutical formulations.

Case Studies

StudyFocusFindings
Indian Researchers (2010)Antibacterial ActivityIdentified significant antibacterial effects against E. coli with MIC values comparable to established antibiotics .
Chinese Study (2015)Antifungal ActivityDemonstrated efficacy against multiple fungal strains with promising results in vitro .
Maghraby et al. (2024)Nonlinear Optical PropertiesHighlighted the potential use of triazole derivatives in photonic applications due to SHG capabilities .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Acidity Differences

Triazolones exhibit weak acidic properties due to the NH proton at position 1. Substituents significantly modulate acidity (pKa), as shown by potentiometric titrations in non-aqueous solvents .

Compound Substituents (Position) pKa (Solvent) Acidic Proton Source
4-Anilino-3-methyl-1H-1,2,4-triazol-5-one 3-methyl, 4-anilino Not reported N1-H
3-Ethyl-4-(3,4-dihydroxybenzylidenamino) 3-ethyl, 4-benzylidenamino ~9.5–11.5 (DMF, IPA) N1-H
3-Nitro-1,2,4-triazol-5-one (NTO) 3-nitro ~3.2 (aqueous) N1-H

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in NTO) increase acidity (lower pKa) by stabilizing the deprotonated form.
  • Anilino groups exhibit mixed electronic effects (resonance donation vs. inductive withdrawal), but the methyl group likely reduces acidity compared to nitro derivatives.

Spectroscopic Properties

NMR and DFT studies highlight substituent effects on chemical shifts and electronic structure :

  • 4-Anilino-3-methyl: Aromatic protons from the anilino group resonate at δ 7.2–7.8 ppm (experimental analogs), while the methyl group appears at δ 2.1–2.5 ppm .
  • 3-Ethyl-4-(methoxybenzylidenamino): Ethyl CH3 protons show δ ~1.2–1.4 ppm; methoxy groups cause downfield shifts (δ 3.8–4.0 ppm) .
  • NTO : Nitro groups induce strong deshielding (δ 8.5–9.0 ppm for aromatic protons) .

Computational Insights :

  • GIAO (gauge-independent atomic orbital) calculations correlate well with experimental NMR data for triazolones, confirming substituent-driven shifts .
Antioxidant Activity
  • 4-Anilino-3-methyl: Predicted moderate activity due to the anilino group’s electron-donating capacity, which may scavenge ROS (reactive oxygen species) .
  • 3-Methoxy-4-(phenylacetoxy) derivatives: Exhibit higher antioxidant activity (IC50 ~20–50 μM) due to phenolic hydroxyl groups .
Antimicrobial Activity
  • 3-Ethyl-4-benzylidenamino analogs: MIC values of 8–32 μg/mL against Staphylococcus aureus .

Electronic and Thermodynamic Properties

DFT studies reveal substituent effects on HOMO-LUMO gaps and polarizability :

Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye)
4-Anilino-3-methyl (theoretical) ~5.2–5.8 (estimated) ~4.5–5.0
3-Nitro derivatives (NTO) ~4.0–4.5 ~6.5–7.0
3-Methoxy-4-benzylidenamino ~5.5–6.0 ~3.8–4.2

Key Trends :

  • Nitro groups reduce HOMO-LUMO gaps, increasing reactivity.
  • Anilino groups moderately polarize the molecule, influencing solubility and intermolecular interactions.

Biological Activity

4-anilino-3-methyl-1H-1,2,4-triazol-5-one is a compound belonging to the triazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial activity. For instance, compounds containing the triazole moiety have shown effectiveness against various bacterial strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
4-anilino-3-methyl-1H-1,2,4-triazol-5-oneE. coli514
B. subtilis3.1226
S. aureus822

The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of 4-anilino-3-methyl-1H-1,2,4-triazol-5-one has been explored through various studies. It has been shown to inhibit the growth of multiple cancer cell lines effectively.

Case Study: Anticancer Screening

In a study conducted using the National Cancer Institute's protocol, several derivatives of triazole were tested against a panel of cancer cell lines. The results indicated that some compounds exhibited significant growth inhibition percentages:

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCancer Cell Line% Growth Inhibition (PGI)
4-anilino-3-methyl-1H-1,2,4-triazol-5-oneSNB-75 (CNS)41.25
HCT116>50

These findings suggest that the compound could serve as a lead for developing new anticancer therapies .

Anti-inflammatory Properties

In addition to its antibacterial and anticancer activities, triazole derivatives have also been investigated for their anti-inflammatory effects. A study involving carrageenan-induced edema in rats demonstrated that certain triazole compounds significantly reduced inflammation markers.

Table 3: Anti-inflammatory Activity

CompoundInflammation ModelEffectiveness
4-anilino-3-methyl-1H-1,2,4-triazol-5-oneCarrageenan-induced edemaSignificant reduction in swelling

This highlights the potential of this compound in treating inflammatory conditions .

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